molecular formula C20H21NO5 B3974603 [2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

[2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

Cat. No.: B3974603
M. Wt: 355.4 g/mol
InChI Key: NZMXREUTENVRBN-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-14(22)21-18(12-15-6-4-3-5-7-15)20(24)26-13-19(23)16-8-10-17(25-2)11-9-16/h3-11,18H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMXREUTENVRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-Methoxyphenyl Group: This step involves the reaction of 4-methoxyphenol with an appropriate reagent to introduce the methoxy group.

    Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the acetamido and phenylpropanoate moieties.

    4-Methoxyphenethylamine: Similar in structure but contains an amine group instead of the acetamido and phenylpropanoate groups.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs significantly in its overall structure and reactivity.

Uniqueness

What sets [2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate apart from similar compounds is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both acetamido and phenylpropanoate groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Reactant of Route 2
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[2-(4-Methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate

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